2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole
Description
This compound features a 1,3-benzothiazole core substituted at the 6-position with a sulfonyl-linked piperazine ring. The piperazine is further functionalized with a 4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl group. Key structural attributes include:
- Sulfonyl-piperazine bridge: Enhances solubility and provides a hydrogen-bond acceptor site.
Properties
IUPAC Name |
4-[6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S2/c1-15-13-20(25-9-11-30-12-10-25)24-21(22-15)26-5-7-27(8-6-26)32(28,29)17-3-4-18-19(14-17)31-16(2)23-18/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNUJCSIKUUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole core.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached via a condensation reaction with a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine and pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations: The benzothiazole core in the target compound contrasts with thienopyrimidine (e.g., ) or pyridazinone (e.g., ) cores in analogues. Benzothiazole derivatives are associated with enhanced membrane permeability due to lipophilicity, whereas thienopyrimidines offer planar aromatic systems for kinase active-site binding .
Substituent Effects: Sulfonyl vs. Morpholine Positioning: Morpholine in the pyrimidine-2-yl position (target compound) versus pyrimidin-5-yl (G415-3718) alters steric interactions and electronic distribution .
Molecular Weight and Bioactivity: The patent compound (MH+ 494.19) has a higher molecular weight than G415-3718 (397.48), likely due to the thienopyrimidine core and benzimidazole substituent. The target compound’s weight is expected to exceed both, given its benzothiazole core and extended substituents.
Functional Implications: Kinase Inhibition: Patent compounds (e.g., ) are explicitly designed as kinase inhibitors, leveraging thienopyrimidine’s affinity for ATP-binding pockets. The target compound’s benzothiazole core may target similar pathways but with distinct selectivity profiles. Solubility: Piperazine and morpholine groups in all compounds enhance aqueous solubility, critical for bioavailability .
Biological Activity
2-Methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₂₅N₅O₂S
- Molecular Weight : 377.5 g/mol
- CAS Number : 2770599-66-9
The compound features a benzothiazole core linked to a piperazine moiety and a morpholine-substituted pyrimidine, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrimidine and benzothiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A study reported that compounds with a similar sulfonamide group demonstrated selective inhibition of tumor growth in xenograft models, suggesting that the sulfonyl group enhances the anticancer efficacy by potentially interacting with specific molecular targets involved in cancer progression .
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to 2-methyl-6-{...} exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related study evaluated the antibacterial activity using the agar diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 1 mM .
Neuropharmacological Effects
The presence of the piperazine moiety is often associated with neuropharmacological activities. Compounds containing this structure have been evaluated for their affinity towards serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. A binding affinity study indicated that certain derivatives showed over 60% inhibition in radioligand binding assays, suggesting potential applications in treating mood disorders .
The biological activities of 2-methyl-6-{...} can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound's interaction with serotonin receptors suggests a role in modulating neurotransmitter systems.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at G1/S or G2/M phases, leading to apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related compound in human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM) after 48 hours, accompanied by increased markers of apoptosis (caspase activation) .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties against E. coli and Pseudomonas aeruginosa. The results showed that one derivative exhibited an MIC value of 32 µg/mL against E. coli, indicating promising antimicrobial activity .
Q & A
Q. What are the established synthetic routes for 2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole, and what key reaction conditions are involved?
The compound is synthesized via multi-step reactions involving pyrimidine and piperazine intermediates. A critical step is the coupling of the sulfonylbenzothiazole moiety with the morpholine-functionalized pyrimidine-piperazine unit. Key conditions include:
- Reflux in ethanol for 10 hours to facilitate the Mannich reaction between morpholine, formaldehyde, and pyrimidine intermediates .
- Purification via crystallization from ethanol (95%) after solvent removal under reduced pressure .
- Sulfonation reactions typically require anhydrous conditions and controlled stoichiometry to avoid side products.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine synthesis | Ethanol reflux, 10 h | ~85% (after purification) |
| 2 | Piperazine coupling | Room temperature, DCM solvent | Not specified |
| 3 | Sulfonation | Anhydrous DMF, 0°C to RT | Variable (depends on R-group) |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Essential for confirming the integration of morpholine, pyrimidine, and piperazine protons. Aromatic protons in the benzothiazole ring appear as distinct downfield signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight, particularly for sulfonyl-linked fragments .
- IR Spectroscopy : Identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield during the sulfonation step, and what factors commonly lead to variability?
The sulfonation step is highly sensitive to:
- Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the sulfonyl chloride intermediate.
- Temperature : Gradual warming (0°C → RT) minimizes side reactions like over-sulfonation .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate sulfonyl transfer but may require post-reaction quenching .
Q. Example Optimization Strategy :
Q. What strategies are recommended for resolving contradictions in antimicrobial activity data across bacterial strains?
Discrepancies in activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
- Membrane Permeability : Modify lipophilicity via substituents (e.g., trifluoromethyl groups enhance penetration) .
- Assay Conditions : Standardize inoculum size and incubation time to reduce variability .
- Resistance Mechanisms : Test against efflux pump-deficient strains to isolate target-specific effects .
Q. Data Analysis Approach :
Q. How can conformational analysis of the piperazine-sulfonyl linkage inform SAR studies?
Q. Key Finding :
- Piperazine flexibility allows adaptation to binding pockets, but rigid substituents (e.g., morpholine) can restrict motion and enhance selectivity .
Q. What methods are used to assess purity and identify trace impurities in this compound?
- HPLC-PDA/MS : Detects sulfonamide byproducts and unreacted intermediates using C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Confirms stoichiometry of C, H, N, and S atoms (±0.3% tolerance) .
- Reference Standards : Compare retention times with pharmacopeial impurities (e.g., EP/BP guidelines) .
Q. How does the morpholine substituent influence pharmacokinetic properties?
Q. Experimental Validation :
Q. What computational tools are recommended for predicting off-target interactions?
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1%) with cyclodextrin derivatives to enhance dispersion .
- Pro-drug Design : Introduce phosphate or glycoside groups for transient solubility .
Q. What are the best practices for storing this compound to ensure long-term stability?
- Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., sulfoxide formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
